molecular formula C7H18N2 B2444229 2,4-Dimethylpentane-1,2-diamine CAS No. 115947-69-8

2,4-Dimethylpentane-1,2-diamine

Cat. No.: B2444229
CAS No.: 115947-69-8
M. Wt: 130.235
InChI Key: JIWVNNBIBQCVCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dimethylpentane-1,2-diamine is an organic compound with the molecular formula C7H18N2. This compound is characterized by the presence of two amine groups attached to a pentane backbone, which is further substituted with two methyl groups at the 2 and 4 positions. It is a liquid at room temperature and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethylpentane-1,2-diamine typically involves the reaction of 2,4-dimethylpentanone with ammonia or primary amines under reductive amination conditions. The reaction is usually catalyzed by metal catalysts such as nickel or palladium and requires hydrogen gas. The process can be summarized as follows:

    Reductive Amination: 2,4-Dimethylpentanone is reacted with ammonia or a primary amine in the presence of a metal catalyst and hydrogen gas to form this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation reactors is common to achieve the desired reduction of the ketone to the diamine.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethylpentane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: Further reduction can lead to the formation of secondary or tertiary amines.

    Substitution: The amine groups can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of metal catalysts like nickel or palladium.

    Substitution: Acyl chlorides or anhydrides in the presence of a base such as pyridine.

Major Products:

    Oxidation: Imines or nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

2,4-Dimethylpentane-1,2-diamine has several applications in scientific research:

    Chemistry: It is used as a ligand in metal-catalyzed reactions, such as Suzuki cross-couplings of unactivated secondary alkyl halides.

    Biology: The compound is studied for its interactions with biological molecules and potential use in drug development.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the synthesis of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dimethylpentane-1,2-diamine involves its ability to act as a ligand in metal-catalyzed reactions. The amine groups coordinate with metal centers, facilitating various catalytic processes. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

    2,4-Dimethylpentane: An alkane with a similar carbon backbone but lacking the amine groups.

    2,2-Dimethylpentane: Another isomer with different methyl group positioning.

    4,5-Dimethyl-1,2-phenylenediamine: A compound with a similar diamine structure but with an aromatic ring.

Uniqueness: 2,4-Dimethylpentane-1,2-diamine is unique due to its specific substitution pattern and the presence of two amine groups, which confer distinct reactivity and coordination properties compared to its analogs.

Properties

IUPAC Name

2,4-dimethylpentane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N2/c1-6(2)4-7(3,9)5-8/h6H,4-5,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIWVNNBIBQCVCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)(CN)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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